Cas no 86506-70-9 (2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione structure
86506-70-9 structure
Nome do Produto:2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
N.o CAS:86506-70-9
MF:C12H11NO3
MW:217.220643281937
MDL:MFCD13192149
CID:991700
PubChem ID:339433

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione Propriedades químicas e físicas

Nomes e Identificadores

    • 2-[2-(oxiran-2-yl)ethyl]isoindole-1,3-dione
    • N-(3,4-epoxybutyl)phthalimide
    • 2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
    • 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylethyl)- (9CI)
    • 2-[2-(2-Oxiranyl)ethyl]-1H-isoindole-1,3(2H)-dione (ACI)
    • 2-(2-Oxiranyl-ethyl)-isoindole-1,3-dione
    • 2-(2-Oxiranylethyl)-1H-isoindole-1,3(2H)-dione
    • 2-[2-(Oxiran-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
    • 2-[2-(Oxiran-2-yl)ethyl]isoindoline-1,3-dione
    • NSC 366111
    • 86506-70-9
    • WS-01313
    • 2-(2-oxiran-2-ylethyl)-1H-isoindole-1,3(2H)-dione
    • MFCD13192149
    • 2-(2-(OXIRAN-2-YL)ETHYL)ISOINDOLINE-1,3-DIONE
    • NSC366111
    • 2-[2-(2-oxiranyl)ethyl]isoindole-1,3-dione
    • 2-(Oxiran-2-yl)-ethyl-isoindoline-1,3-dione
    • NSC-366111
    • Z2049888537
    • EN300-217708
    • A841689
    • 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylethyl)-
    • KPQFNAHIBWPUSX-UHFFFAOYSA-N
    • DB-343533
    • CS-0163591
    • DTXSID80320899
    • 2-(3,4-epoxybutyl)-isoindolin-1,3-dione
    • 2-[2-(oxiran-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • SCHEMBL1905981
    • MDL: MFCD13192149
    • Inchi: 1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)6-5-8-7-16-8/h1-4,8H,5-7H2
    • Chave InChI: KPQFNAHIBWPUSX-UHFFFAOYSA-N
    • SMILES: O=C1N(CCC2CO2)C(=O)C2C1=CC=CC=2

Propriedades Computadas

  • Massa Exacta: 217.07389321g/mol
  • Massa monoisotópica: 217.07389321g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 304
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 49.9Ų
  • XLogP3: 1.5

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-217708-10.0g
2-[2-(oxiran-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 95%
10.0g
$4007.0 2023-07-10
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB30690-1g
2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 97%
1g
¥3153 2023-09-15
Ambeed
A890441-1g
2-(2-(Oxiran-2-yl)ethyl)isoindoline-1,3-dione
86506-70-9 97%
1g
$258.0 2025-02-21
Ambeed
A890441-250mg
2-(2-(Oxiran-2-yl)ethyl)isoindoline-1,3-dione
86506-70-9 97%
250mg
$117.0 2025-02-21
Enamine
EN300-217708-0.1g
2-[2-(oxiran-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 95%
0.1g
$171.0 2023-09-16
abcr
AB555641-1 g
2-(2-Oxiranyl-ethyl)-isoindole-1,3-dione; .
86506-70-9
1g
€776.50 2023-07-11
Chemenu
CM245010-1g
2-(2-(Oxiran-2-yl)ethyl)isoindoline-1,3-dione
86506-70-9 95%+
1g
$439 2021-08-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB30690-1g
2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 97%
1g
3153.00 2021-07-04
Enamine
EN300-217708-5.0g
2-[2-(oxiran-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 95%
5.0g
$2053.0 2023-07-10
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB30690-5g
2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
86506-70-9 97%
5g
¥11032 2023-09-15

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethyl acetate ;  1 h, 80 °C
Referência
Isomerization of cyclic ethers having a carbonyl functional group: new entries into different heterocyclic compounds
Kanoh, Shigeyoshi; et al, Tetrahedron, 2002, 58(35), 7049-7064

Método de produção 2

Condições de reacção
1.1 Solvents: Dimethylformamide ;  rt; 20 h, rt
Referência
High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice
Boateng, Comfort A.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6195-6213

Método de produção 3

Condições de reacção
1.1 Solvents: Pyridine ;  0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethyl acetate ;  1 h, 80 °C
Referência
Isomerization of cyclic ethers having a carbonyl functional group: new entries into different heterocyclic compounds
Kanoh, Shigeyoshi; et al, Tetrahedron, 2002, 58(35), 7049-7064

Método de produção 4

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; 24 h, rt
1.2 Reagents: Sodium hydroxide
2.1 Solvents: Dimethylformamide ;  20 h, 100 °C
Referência
Synthesis and evaluation of fluoro substituted pyridinylcarboxamides and their phenylazo analogs for potential dopamine D3 receptor PET imaging
Nebel, Natascha; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(23), 5399-5403

Método de produção 5

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Referência
Bimetallic reactivity. Preparations, properties and structures of complexes formed by unsymmetrical binucleating ligands bearing 4- and 6-coordinate sites supported by alkoxide bridges
Incarvito, Christopher; et al, Journal of the Chemical Society, 2001, (23), 3478-3488

Método de produção 6

Condições de reacção
1.1 Solvents: Dimethylformamide ;  20 h, 100 °C
Referência
Synthesis and evaluation of fluoro substituted pyridinylcarboxamides and their phenylazo analogs for potential dopamine D3 receptor PET imaging
Nebel, Natascha; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(23), 5399-5403

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Referência
Bimetallic reactivity. Preparations, properties and structures of complexes formed by unsymmetrical binucleating ligands bearing 4- and 6-coordinate sites supported by alkoxide bridges
Incarvito, Christopher; et al, Journal of the Chemical Society, 2001, (23), 3478-3488

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

Fornecedores recomendados
atkchemica
(CAS:86506-70-9)2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
CL11722
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:86506-70-9)2-2-(oxiran-2-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
A929763
Pureza:99%
Quantidade:1g
Preço ($):232.0